![molecular formula C11H18N2O2 B5111038 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential therapeutic uses in various medical fields. This compound is also known as FPE or Furfurylpiperazineethanol.
Wirkmechanismus
The exact mechanism of action of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that FPE may act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. FPE has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol have been studied in various animal models. FPE has been shown to increase levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are involved in regulating mood and behavior. FPE has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in various medical fields, which may lead to the development of new drugs and treatments. However, one limitation of using FPE in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in various medical fields, including neuroscience, oncology, and infectious diseases. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more potent and selective drugs based on FPE. Additionally, further studies are needed to evaluate the safety and toxicity of FPE in humans, which is necessary for its clinical development.
Synthesemethoden
The synthesis of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol can be achieved through a multi-step process involving the reaction of furfuryl chloride with piperazine, followed by reduction using sodium borohydride. The final product is obtained through the addition of ethanol to the reaction mixture.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol has been studied for its potential use in various medical fields, including neuroscience, oncology, and infectious diseases. In neuroscience, FPE has been shown to have anxiolytic and antidepressant effects, as well as potential use in treating addiction and neurodegenerative disorders. In oncology, FPE has been studied for its potential use in chemotherapy, as it has been shown to enhance the efficacy of certain anticancer drugs. In infectious diseases, FPE has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h1-2,9,14H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQKHMSIYIRDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-2-ylmethyl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

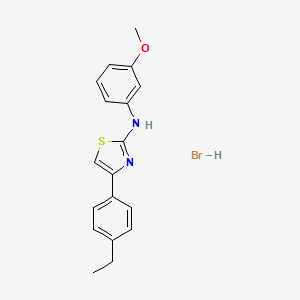
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
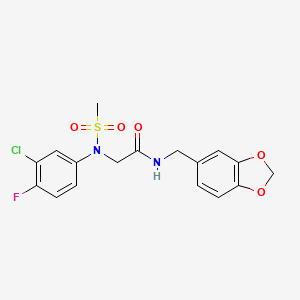
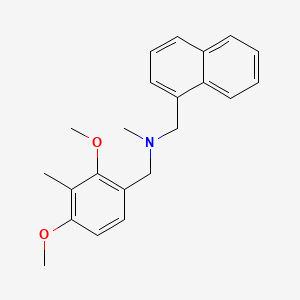
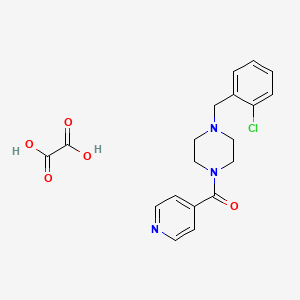
![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
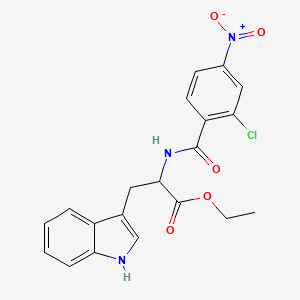
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)